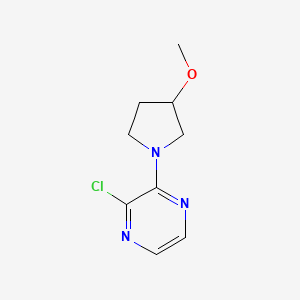

2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-14-7-2-5-13(6-7)9-8(10)11-3-4-12-9/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBFCISDMBHFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets in a variety of ways, leading to different biological activities.

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can affect a variety of biochemical pathways, leading to their wide range of biological activities.

Pharmacokinetics

It is known that the physicochemical parameters of pyrrolidine, a component of this compound, can be modified to obtain the best adme/tox results for drug candidates.

Biological Activity

2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chlorine atom and a methoxypyrrolidine moiety. Its molecular formula is CHClNO, and it has a molecular weight of 227.68 g/mol. The presence of both the chlorine and the pyrrolidine group contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that this compound may act as an inhibitor of specific enzymes and receptors, modulating key biological pathways involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : It may also interact with G-protein-coupled receptors (GPCRs), influencing signaling cascades involved in cellular responses.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

Anticancer Properties

Research indicates potential anticancer effects, particularly through the inhibition of tumor cell proliferation. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its utility as a therapeutic agent in oncology.

Neuropharmacological Effects

The compound's structure suggests possible neuropharmacological applications. Preliminary studies indicate that it may have effects on neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that the compound exhibited an inhibitory concentration (IC50) against Staphylococcus aureus at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values recorded at approximately 15 µM.

- Neuroprotective Effects : A recent study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury, demonstrating significant reductions in cell death compared to control groups.

Data Summary Table

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an anticancer agent . Recent studies have highlighted the efficacy of pyrazole derivatives, including those similar to 2-chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine, in targeting various cancer cell lines. For instance, compounds with similar pyrazine structures have demonstrated significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and other cell lines with IC50 values in the micromolar range .

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | CDK2 inhibition |

| Compound B | A549 | 25.0 | Apoptosis induction |

| Compound C | HepG2 | 1.1 | Cell cycle arrest |

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions involving halogenated pyridines and amines. The development of chemoselective amination processes has facilitated the efficient production of such compounds. For example, reactions involving N-methylpyrrolidinone (NMP) and bases like Hünig’s base have shown high yields and selectivity in synthesizing related pyrazine derivatives .

Therapeutic Potential

Beyond anticancer applications, compounds structurally related to this compound are being explored for their anti-inflammatory properties. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially leading to new treatments for conditions characterized by excessive inflammation .

Case Study: Anti-inflammatory Activity

In a study evaluating various pyrazole derivatives, one compound exhibited a significant reduction in pro-inflammatory cytokines in vitro, suggesting its potential use in treating diseases such as rheumatoid arthritis or inflammatory bowel disease.

Future Directions and Research Opportunities

The ongoing research into the pharmacological properties of this compound suggests several avenues for future exploration:

- Combination Therapies : Investigating the synergistic effects of this compound with existing anticancer drugs.

- Target Identification : Further studies to elucidate specific molecular targets within cancer cells.

- Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

Substituent Diversity at the 3-Position

The 3-position of pyrazine derivatives is critical for modulating physicochemical and biological properties. Key analogs include:

| Compound Name | Substituent at 3-Position | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine | 3-Methoxypyrrolidine | C₉H₁₁ClN₄O | 226.67 (calculated) | Ether-linked methoxy group on pyrrolidine |

| 2-Chloro-3-(2-quinolylthio)pyrazine | 2-Quinolylthio | C₁₃H₈ClN₃S | 281.74 | Thioether linkage to quinoline |

| 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride | 1-Methylpyrrolidine (protonated) | C₉H₁₂ClN₃·HCl | 230.12 | Basic pyrrolidine with methyl substitution |

| 2-Chloro-3-(piperazin-1-yl)pyrazine | Piperazine | C₈H₁₁ClN₄ | 198.65 | Six-membered diamine ring |

| 2-Chloro-3-(phenylthio)pyrazine | Phenylthio | C₁₀H₇ClN₂S | 222.69 | Aromatic thioether |

Key Observations :

- The 3-methoxypyrrolidine group in the target compound introduces an oxygen atom, enhancing polarity compared to sulfur-containing analogs (e.g., phenylthio or quinolylthio derivatives) .

- Piperazine-based analogs exhibit higher basicity due to the presence of two nitrogen atoms, whereas pyrrolidine derivatives (e.g., 1-methylpyrrolidine) offer conformational rigidity .

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position is a common site for nucleophilic displacement. For example:

Comparison of Reactivity :

- Electron-donating groups (e.g., methoxy on pyrrolidine) may deactivate the pyrazine ring, slowing substitution compared to electron-withdrawing substituents (e.g., trifluoromethylphenyl) .

- Steric hindrance from bulky substituents (e.g., quinolylthio) can reduce reaction yields .

Spectroscopic Properties

IR Spectroscopy

- 2-Chloro-3-(2-quinolylthio)pyrazine exhibits C=N stretching at 1779 cm⁻¹ and quinoline ring vibrations at 1223 cm⁻¹ .

- Methoxy-containing analogs (e.g., 3-methoxypyrrolidine) are expected to show C-O stretching near 1100–1250 cm⁻¹, absent in non-oxygenated derivatives.

Computational Modeling

Global-AlteQ simulations for 2-chloro-3-(2-quinolylthio)pyrazine reveal strong intermolecular interactions in crystalline states, dominated by π-π stacking and hydrogen bonding . Methoxypyrrolidine analogs likely exhibit altered packing due to the oxygen atom’s hydrogen-bonding capability.

Solubility and Lipophilicity

- Methoxypyrrolidine derivatives show increased water solubility compared to lipophilic analogs like phenylthio or trifluoromethylphenyl pyrazines.

- Piperazine-based compounds (e.g., 2-chloro-3-(piperazin-1-yl)pyrazine) are highly polar, favoring aqueous environments .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Halo-pyrazines

-

- Halo-pyrazine substrate (e.g., 2,3-dichloropyrazine)

- 3-Methoxypyrrolidine as the nucleophile

- Base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate to deprotonate the amine and promote substitution

- Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF)

- Reaction temperature: Room temperature to mild heating (25–80 °C)

- Reaction time: Several hours to overnight (typically 12–24 h)

Mechanism:

The nucleophilic nitrogen of 3-methoxypyrrolidine attacks the electron-deficient carbon bearing the chlorine at the 3-position of pyrazine, displacing the chloride ion and forming the C-N bond.-

- Dissolve 2,3-dichloropyrazine (1 equiv) in dry acetonitrile.

- Add 3-methoxypyrrolidine (1.1–1.5 equiv) and DIPEA (2 equiv).

- Stir the mixture at room temperature for 16 hours.

- Monitor reaction progress by LC-MS or HPLC.

- Upon completion, remove solvent under reduced pressure.

- Purify the crude product by column chromatography or preparative HPLC.

This procedure aligns with general amination methods for halo-heteroarenes described in recent literature.

Alternative Approaches: Sulfonylation and Other Functional Group Interconversions

Though direct SNAr is the primary method, related synthetic routes involve:

- Sulfonylation of Halo(hetero)arenes followed by selective amination to introduce nitrogen substituents.

- Metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) using 2-chloropyrazine derivatives and amine nucleophiles, though these are less common for this specific compound.

Research Findings and Data Summary

Notes on Optimization and Scale-Up

- Selectivity: Controlling substitution to the 3-position while retaining the 2-chloro substituent is critical to obtaining the desired compound without over-substitution.

- Solvent Choice: Polar aprotic solvents favor SNAr mechanisms; however, solvent screening may be necessary to optimize yield and purity.

- Base Strength: Using a mild base like DIPEA prevents side reactions such as elimination or over-alkylation.

- Temperature: Mild heating can accelerate the reaction but must be balanced to avoid decomposition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2,3-dichloropyrazine with 3-methoxypyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate displacement of the chlorine atom. Purification typically involves silica gel chromatography (EtOAc/hexane gradients) .

- Key Data : Reaction conditions (e.g., 50–80°C, 2–12 h) and yields (26–72%) are comparable to related pyrazine derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the pyrazine ring (δ 8.5–8.8 ppm for aromatic protons) and the 3-methoxypyrrolidine moiety (e.g., methoxy group at δ ~3.3 ppm, pyrrolidine protons at δ 1.5–4.0 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with mass accuracy <5 ppm .

- X-ray crystallography : Use SHELX software for structure refinement if single crystals are obtained .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound, such as unexpected chemical shifts?

- Methodological Answer :

- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the pyrrolidine group) causing split peaks .

- DFT Calculations : Compare experimental shifts with computed values (e.g., using Gaussian or ORCA) to identify conformational isomers .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) for coupling reactions involving pyrazine intermediates .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF, dioxane) to enhance nucleophilicity .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 1 h) while maintaining yield .

Q. How can researchers evaluate the biological activity of this compound, given its structural similarity to bioactive pyrrolopyrazines?

- Methodological Answer :

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing IC₅₀ values of analogous compounds (e.g., 3-Chloro-5H-pyrrolo[2,3-b]pyrazine derivatives with IC₅₀ = 5–20 µM) .

- Antimicrobial Screening : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Targeted Kinase Inhibition : Molecular docking studies (e.g., using AutoDock) to predict binding to kinases like EGFR or BRAF .

Q. What experimental approaches characterize the electronic properties of this compound?

- Methodological Answer :

- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess π→π* transitions .

- Electrochemical Analysis : Cyclic voltammetry to determine redox potentials (e.g., pyrazine’s electron-deficient nature may show reversible reduction waves) .

- Theoretical Studies : Compute HOMO-LUMO gaps using DFT to correlate with conductivity or photophysical behavior .

Data Contradictions and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.